molecular formula C18H26N2O2 · HCl B1163979 4-acetoxy DiPT (hydrochloride)

4-acetoxy DiPT (hydrochloride)

Cat. No. B1163979
M. Wt: 338.9
InChI Key: LNMORDHCAULOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy DiPT (5-MeO DiPT) is a psychedelic hallucinogen which is abused worldwide. Known informally as ‘foxy’, this compound potently inhibits the re-uptake of dopamine, serotonin, and norepinephrine (IC50s = 65, 2.2, and 8.2 μM, respectively). 4-acetoxy DiPT is an analog of 5-methoxy DiPT. Its physiological and toxicological properties are not well known. This product is intended for forensic and research applications.

Scientific Research Applications

Metabolite Profiling and Identification

Research on 4-acetoxy DiPT (hydrochloride) has primarily focused on understanding its metabolism in human hepatocytes to identify markers of consumption. A study highlighted the metabolism of 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT) through human hepatocyte incubation, revealing several metabolites indicative of its consumption. Key metabolites identified include those resulting from ester hydrolysis, O-glucuronidation, O-sulfation, N-oxidation, and N-dealkylation, with 4-OH-DiPT, 4-OH-iPT, and 4-OH-DiPT-N-oxide suggested as optimal biomarkers for detecting 4-AcO-DiPT use (Malaca et al., 2022).

Method Development for Pharmacokinetic Studies

Another significant area of research involves the development of analytical methods for the pharmacokinetic study of 4-acetoxy DiPT (hydrochloride) and its analogs. One study developed a UPLC-MS/MS method for the pharmacokinetic analysis of 10-hydroxy camptothecin and its conjugate, demonstrating the importance of precise analytical techniques in understanding the bioavailability and half-life of similar compounds. This research underscores the need for robust analytical methods to study the pharmacokinetics of psychoactive substances, including 4-acetoxy DiPT (hydrochloride) (Li et al., 2014).

Detection and Analysis in Biological Samples

The detection of 4-acetoxy DiPT (hydrochloride) in biological samples, such as urine, is crucial for forensic and clinical toxicology. Studies have developed methods for qualitative and quantitative determination of 5-MeO-DIPT and its metabolites in urine, showcasing the technical challenges and solutions in detecting trace amounts of psychoactive substances in biological matrices. These methods provide a foundation for identifying and quantifying 4-acetoxy DiPT (hydrochloride) consumption, aiding in forensic investigations and clinical assessments (Jin et al., 2011).

properties

Product Name

4-acetoxy DiPT (hydrochloride)

Molecular Formula

C18H26N2O2 · HCl

Molecular Weight

338.9

InChI

InChI=1S/C18H26N2O2.ClH/c1-12(2)20(13(3)4)10-9-15-11-19-16-7-6-8-17(18(15)16)22-14(5)21;/h6-8,11-13,19H,9-10H2,1-5H3;1H

InChI Key

LNMORDHCAULOON-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)CCC1=CNC2=C1C(OC(C)=O)=CC=C2.Cl

synonyms

4-AcO DiPT; 5-acetoxy-N,N-Diisopropyltryptamine; Ipracetin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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